methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a furan ring and a nitrophenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Construction of the pyrimidine ring: This can be done through condensation reactions involving urea or thiourea with suitable aldehydes or ketones.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and pyrimidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine atom instead of a methyl group.
1-(4-ethoxyphenyl)-5-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene-2-sulfanylidene-1,3-diazinane-4,6-dione: Contains an ethoxyphenyl group and a different substitution pattern on the furan ring.
Uniqueness
Methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-9-14(16(21)24-2)15(19-17(26)18-9)13-8-7-12(25-13)10-3-5-11(6-4-10)20(22)23/h3-8,15H,1-2H3,(H2,18,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQUSCZFFANCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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